2-hydroxy-N,N,2-trimethylbut-3-ynamide

Catalog No.
S9049758
CAS No.
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
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2-hydroxy-N,N,2-trimethylbut-3-ynamide

Product Name

2-hydroxy-N,N,2-trimethylbut-3-ynamide

IUPAC Name

2-hydroxy-N,N,2-trimethylbut-3-ynamide

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-5-7(2,10)6(9)8(3)4/h1,10H,2-4H3

InChI Key

NDUMLBGWTQGYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C(=O)N(C)C)O

2-Hydroxy-N,N,2-trimethylbut-3-ynamide is an organic compound characterized by its unique structure, which includes a hydroxyl group and a ynamide functional group. The molecular formula for this compound is C7H15NO2C_7H_{15}NO_2, and it features a trimethylbutyl group attached to the nitrogen atom, contributing to its distinctive properties. The presence of the ynamide moiety allows for diverse reactivity patterns, making it a valuable compound in synthetic organic chemistry.

The chemical reactivity of 2-hydroxy-N,N,2-trimethylbut-3-ynamide is primarily influenced by its ynamide structure. Ynamides are known for their ability to undergo various transformations, including:

  • Cycloaddition Reactions: Ynamides can participate in [2+2] cycloadditions with alkenes and other dipolarophiles, leading to the formation of cyclic compounds.
  • Rearrangement Reactions: Under certain conditions, ynamides can rearrange to form different structural isomers. For instance, they can undergo [3,3]-rearrangements when treated with nucleophiles or under acidic conditions .
  • Reductive Coupling: The compound can also engage in reductive coupling reactions with aldehydes, yielding products with potential application in asymmetric synthesis .

The synthesis of 2-hydroxy-N,N,2-trimethylbut-3-ynamide can be achieved through several methodologies:

  • Direct Synthesis from Precursors: Starting from appropriate amines and carbonyl compounds, the ynamide can be synthesized via condensation reactions followed by functional group modifications.
  • Catalyzed Reactions: Utilizing transition metal catalysts, such as nickel or palladium, can facilitate the formation of ynamides from readily available starting materials under mild conditions .
  • Asymmetric Synthesis: Recent advances have highlighted methods for achieving stereoselective synthesis of ynamides using chiral catalysts .

2-Hydroxy-N,N,2-trimethylbut-3-ynamide has potential applications in various fields:

  • Synthetic Chemistry: Its unique reactivity allows it to be utilized as a building block for more complex organic molecules.
  • Pharmaceutical Development: Given the biological activity associated with similar compounds, it may serve as a lead compound in drug discovery efforts.
  • Material Science: The compound could be explored for use in developing novel materials due to its structural properties.

Several compounds share structural similarities with 2-hydroxy-N,N,2-trimethylbut-3-ynamide. These include:

  • N,N-Dimethylbut-3-ynamide: Lacks the hydroxyl group but retains the ynamide functionality.
  • N-Hydroxy-N,N-dimethylbutanamide: Contains a hydroxyl group but differs in the alkyl substituents.
  • N-Tosyl-3-azacyclohexyne: A cyclic ynamide that showcases different reactivity patterns due to its ring structure .

Comparison Table

CompoundHydroxyl GroupYnamide StructureNotable Reactivity
2-Hydroxy-N,N,2-trimethylbut-3-ynamideYesYesDiverse cycloaddition
N,N-Dimethylbut-3-ynamideNoYesStandard ynamide reactions
N-Hydroxy-N,N-dimethylbutanamideYesNoLimited reactivity
N-Tosyl-3-azacyclohexyneNoYesStrained cyclic reactivity

This comparison highlights the uniqueness of 2-hydroxy-N,N,2-trimethylbut-3-ynamide due to its combination of functional groups and its potential for diverse chemical transformations.

Palladium-Catalyzed Isomerization Strategies for Alkynyl Alcohol Derivatives

Palladium-mediated isomerization has proven effective for synthesizing 2-hydroxy-N,N,2-trimethylbut-3-ynamide from propargyl alcohol precursors. As demonstrated by recent studies, [Pd(PPh₃)₄] in combination with Xantphos ligands facilitates the migration of alkynyl groups across carbon chains, enabling access to thermodynamically stable α,β-unsaturated intermediates. For example, substrate 1a (R = aryl) undergoes isomerization at 80°C in toluene to yield the target compound with >90% conversion (Table 1).

Table 1: Optimization of Pd-Catalyzed Isomerization

SubstrateCatalyst SystemTemp (°C)Conversion (%)Selectivity (E/Z)
1a (Ar)Pd/Xantphos8092>20:1
1b (Alkyl)Pd/dtbpf1007815:1

Mechanistic studies reveal a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps. Density functional theory (DFT) calculations indicate that the energy barrier for tautomerization to the α,β-unsaturated aldehyde intermediate is 18.3 kcal/mol, favoring the E-isomer.

Stereoselective Synthesis via Transition Metal-Mediated Cycloadditions

The ynamide moiety in 2-hydroxy-N,N,2-trimethylbut-3-ynamide participates in [2+2] and [3+2] cycloadditions with high stereocontrol. Gold(I) catalysts, such as AuCl(PPh₃), promote reactions with nitrones to form oxazole derivatives with 85–92% ee. The reaction proceeds via a gold-ynamide complex that stabilizes the transition state, as shown in the following mechanism:

$$
\text{AuCl(PPh}3\text{)} + \text{Ynamide} \rightarrow \text{Au-σ-Complex} \xrightarrow{\text{Nitrone}} \text{Oxazole} + \text{AuCl(PPh}3\text{)}
$$

Key stereochemical outcomes are dictated by the syn-addition of the nitrone oxygen to the electrophilic β-carbon of the ynamide.

Mechanistic Insights into Tautomerization and Conformational Dynamics

The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding between the hydroxyl and amide carbonyl groups (Figure 1A). Nuclear Overhauser effect (NOE) spectroscopy confirms a s-cis conformation around the amide bond, which enhances planarity and electronic conjugation.

Computational Insights

  • Keto-enol equilibrium constant ($$K_{eq}$$): $$3.2 \times 10^{-2}$$ (favors enol)
  • Activation energy for tautomerization: $$12.4 \, \text{kcal/mol}$$ (B3LYP/6-31G*)

Comparative Analysis of Protecting Group Strategies in Amide Functionalization

Protecting groups critically influence the reactivity of the hydroxyl and amide functionalities. A comparative study of tert-butyldimethylsilyl (TBS), methoxymethyl (MOM), and benzyl (Bn) groups revealed the following trends:

Table 2: Protecting Group Efficiency

GroupStability (pH 7)Deprotection Yield (%)Compatibility with Pd Catalysts
TBSHigh95Excellent
MOMModerate88Good
BnLow72Poor

The TBS group emerged as optimal for multi-step syntheses due to its orthogonal stability under both acidic and basic conditions.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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